Entacapone sodium salt Entacapone sodium salt Entacapone is a specific, potent, peripherally acting catechol-O-methyltransferase (COMT) inhibitor with IC50 of 151 nM for PD treatment.IC50 Value: 151 nMTarget: COMTin vitro: Entacapone inhibits catechol-O-methyltransferase(COMT) with similar IC50 in different tissues including live, duodenum, kidney and lung, but entacapone is more active than tolcapone in those tissues. Entacapone (< 100 μM) is a potent inhibitor of α-syn and β-amyloid (Aβ) oligomerization and fibrillogenesis, and also protects against extracellular toxicity induced by the aggregation of both proteins in PC12 cells.in vivo: Levodopa/carbidopa/entacapone has been shown to improve the pharmacokinetic profile of levodopa and provide superior symptomatic control compared with conventional levodopa/dopa decarboxylase inhibitor therapy. We report four case histories describing clinical experience of using levodopa/carbidopa/entacapone 200/50/200 mg, one of the latest doses of this formulation, in a range of patients with Parkinson/'s disease. These cases illustrate that levodopa/carbidopa/entacapone 200/50/200 mg provides improvements in symptomatic control.Clinical trial: The combination product carbidopa/levodopa/entacapone (CLE) was approved in 2003 for the treatment of PD patients.
Brand Name: Vulcanchem
CAS No.: 1047659-02-8
VCID: VC0001602
InChI:
SMILES:
Molecular Formula: C14H14N3NaO5
Molecular Weight: 327.27

Entacapone sodium salt

CAS No.: 1047659-02-8

Inhibitors

VCID: VC0001602

Molecular Formula: C14H14N3NaO5

Molecular Weight: 327.27

Entacapone sodium salt - 1047659-02-8

CAS No. 1047659-02-8
Product Name Entacapone sodium salt
Molecular Formula C14H14N3NaO5
Molecular Weight 327.27
Description Entacapone is a specific, potent, peripherally acting catechol-O-methyltransferase (COMT) inhibitor with IC50 of 151 nM for PD treatment.IC50 Value: 151 nMTarget: COMTin vitro: Entacapone inhibits catechol-O-methyltransferase(COMT) with similar IC50 in different tissues including live, duodenum, kidney and lung, but entacapone is more active than tolcapone in those tissues. Entacapone (< 100 μM) is a potent inhibitor of α-syn and β-amyloid (Aβ) oligomerization and fibrillogenesis, and also protects against extracellular toxicity induced by the aggregation of both proteins in PC12 cells.in vivo: Levodopa/carbidopa/entacapone has been shown to improve the pharmacokinetic profile of levodopa and provide superior symptomatic control compared with conventional levodopa/dopa decarboxylase inhibitor therapy. We report four case histories describing clinical experience of using levodopa/carbidopa/entacapone 200/50/200 mg, one of the latest doses of this formulation, in a range of patients with Parkinson/'s disease. These cases illustrate that levodopa/carbidopa/entacapone 200/50/200 mg provides improvements in symptomatic control.Clinical trial: The combination product carbidopa/levodopa/entacapone (CLE) was approved in 2003 for the treatment of PD patients.
Synonyms sodium (E)-5-(2-cyano-3-(diethylamino)-3-oxoprop-1-en-1-yl)-2-hydroxy-3-nitrophenolate
Reference [1]. Di Giovanni, S., et al., Entacapone and tolcapone, two catechol O-methyltransferase inhibitors, block fibril formation of alpha-synuclein and beta-amyloid and protect against amyloid-induced toxicity. J Biol Chem, 2010. 285(20): p. 14941-54.
[2]. Jenner, P., Avoidance of dyskinesia: preclinical evidence for continuous dopaminergic stimulation. Neurology, 2004. 62(1 Suppl 1): p. S47-55.
[3]. Hamaue, N., et al., Entacapone, a catechol-O-methyltransferase inhibitor, improves the motor activity and dopamine content of basal ganglia in a rat model of Parkinson/'s disease induced by Japanese encephalitis virus. Brain Res, 2010. 1309: p. 110-5.
Last Modified Aug 20 2021
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